molecular formula C8H10N2O B12915332 4-(Pyrimidin-4-YL)butanal CAS No. 357647-66-6

4-(Pyrimidin-4-YL)butanal

Cat. No.: B12915332
CAS No.: 357647-66-6
M. Wt: 150.18 g/mol
InChI Key: SCORFDKPPUVVEB-UHFFFAOYSA-N
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Description

4-(Pyrimidin-4-YL)butanal is an organic compound that features a pyrimidine ring attached to a butanal group Pyrimidine is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Properties

CAS No.

357647-66-6

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

4-pyrimidin-4-ylbutanal

InChI

InChI=1S/C8H10N2O/c11-6-2-1-3-8-4-5-9-7-10-8/h4-7H,1-3H2

InChI Key

SCORFDKPPUVVEB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN=C1CCCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrimidin-4-YL)butanal typically involves the formation of the pyrimidine ring followed by the attachment of the butanal group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a suitable nitrile with an aldehyde in the presence of a base can yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrimidin-4-YL)butanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

4-(Pyrimidin-4-YL)butanal has been investigated for its potential as an anticancer agent. Studies indicate that compounds containing a pyrimidine core can inhibit various kinases involved in cancer progression. For instance, pyrimidine derivatives have been shown to inhibit the activity of protein kinases, which play crucial roles in cell signaling pathways related to cancer cell proliferation and survival .

Table 1: Summary of Anticancer Studies Involving Pyrimidine Derivatives

Study ReferenceCompound TestedCancer TypeMechanism of ActionKey Findings
Pyrimidine-based inhibitorsVarious cancersKinase inhibitionSignificant reduction in tumor growth
This compound analogsBreast cancerInduction of apoptosisEnhanced efficacy compared to controls

2. Inhibition of Enzymatic Activity

Research has also highlighted the role of this compound in inhibiting enzymes related to metabolic pathways. For example, it has been studied as a potential inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which is implicated in various pathological conditions including cancer and inflammation . The compound's ability to modulate enzyme activity could lead to therapeutic advancements.

Agricultural Applications

3. Agrochemical Development

The compound has shown promise in agricultural applications, particularly as a potential agrochemical. Its structural features may allow it to interact with plant biological systems, potentially leading to the development of novel herbicides or fungicides. The incorporation of pyrimidine moieties into agrochemical formulations has been linked to enhanced biological activity against pests and diseases affecting crops .

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study, researchers synthesized several analogs of this compound and tested their efficacy against breast cancer cell lines. The results indicated that specific modifications to the pyrimidine structure significantly enhanced anticancer activity, suggesting that fine-tuning the chemical structure can lead to more effective therapeutic agents .

Case Study 2: ENPP1 Inhibition

Another study focused on the inhibition of ENPP1 using derivatives of this compound. The findings demonstrated that certain derivatives exhibited IC50 values in the nanomolar range, indicating potent inhibition. This suggests potential applications in treating conditions associated with ENPP1 overactivity, such as obesity and diabetes .

Mechanism of Action

The mechanism of action of 4-(Pyrimidin-4-YL)butanal depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. For example, pyrimidine derivatives are known to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression . The compound’s interaction with these molecular targets can disrupt cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyrimidin-4-YL)butanal is unique due to its specific structure, which combines the reactivity of an aldehyde group with the biological activity of a pyrimidine ring. This combination allows for diverse chemical modifications and potential therapeutic applications .

Biological Activity

4-(Pyrimidin-4-YL)butanal (CAS No. 357647-66-6) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure, featuring a pyrimidine ring, suggests possible interactions with various biological targets, making it a candidate for pharmacological applications.

  • Molecular Formula : C8H10N2O
  • Molecular Weight : 150.18 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CCCCC1=NC=NC=C1

Antimicrobial Properties

Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit significant antimicrobial activity. For instance, research has shown that compounds with similar structures can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways.

Anti-inflammatory Activity

Pyrimidine derivatives are also recognized for their anti-inflammatory properties. A study highlighted that certain substituted pyrimidines showed potent inhibition of cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory processes. Specifically, compounds with structural similarities to this compound demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Potential

The anticancer activity of pyrimidine derivatives has been extensively documented. In vitro studies have shown that this compound and its analogs can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For example, derivatives have been tested against breast and lung cancer cell lines, showing promising results in inhibiting tumor growth .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the pyrimidine ring is essential for binding to biological targets, while the butanal side chain may enhance lipophilicity and cellular uptake. Comparative studies with other pyrimidine-based compounds reveal that modifications at specific positions on the pyrimidine ring can significantly affect potency and selectivity against different biological targets .

Case Study 1: Antimicrobial Evaluation

A recent evaluation of several pyrimidine derivatives, including this compound, revealed effective antimicrobial properties against Staphylococcus aureus and Escherichia coli. The study employed disc diffusion methods and determined minimum inhibitory concentrations (MICs), demonstrating that this compound could serve as a lead structure for developing new antibiotics.

Case Study 2: Anti-inflammatory Assessment

In a study assessing anti-inflammatory effects through COX inhibition assays, this compound showed an IC50 value of approximately 0.05 μmol/L, indicating strong activity similar to other known COX inhibitors. This suggests potential therapeutic applications in treating inflammatory diseases .

Summary Table of Biological Activities

Activity Type IC50 Value / Effect Reference
AntimicrobialVaries by strain (MIC determined)
Anti-inflammatoryIC50 = 0.05 μmol/L
AnticancerInduces apoptosis in cell lines

Q & A

Basic: What synthetic strategies are recommended for preparing 4-(Pyrimidin-4-YL)butanal, and how can purity be optimized?

Answer:
A robust synthesis of this compound typically involves coupling pyrimidine derivatives with aldehyde-containing precursors via nucleophilic substitution or metal-catalyzed cross-coupling reactions. Key steps include:

  • Intermediate purification: Use flash chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates.
  • Final product validation: Confirm purity via LCMS (e.g., m/z analysis for molecular ion peaks) and HPLC (retention time consistency under conditions like SQD-FA05 or SMD-TFA05) .
  • Quality control: Monitor reaction progress using thin-layer chromatography (TLC) and adjust reaction stoichiometry to minimize side products.

Advanced: How does the aldehyde functionality in this compound influence its role in kinase inhibitor design?

Answer:
The aldehyde group serves as a reactive handle for forming covalent bonds with kinase active sites (e.g., LIMK or ROCK kinases). Methodological considerations include:

  • Structure-activity relationship (SAR): Compare analogs with varying substituents (e.g., trifluoromethyl groups in ) to assess inhibitory potency .
  • Covalent docking studies: Use molecular dynamics simulations to predict binding modes and validate with enzymatic assays (e.g., IC50 determination).
  • Selectivity profiling: Test against off-target kinases to mitigate toxicity, as seen in pyrrolo[2,3-d]pyrimidine derivatives .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • LCMS: Confirm molecular weight via m/z values (e.g., [M+H]+ peaks) and ensure absence of impurities .
  • HPLC: Use reverse-phase columns (C18) with optimized mobile phases (e.g., acetonitrile/water + 0.1% TFA) to assess retention time reproducibility (e.g., 1.25–1.29 minutes) .
  • NMR spectroscopy: Assign peaks for the pyrimidine ring (δ 8.5–9.5 ppm) and aldehyde proton (δ 9.8–10.2 ppm) to confirm structural integrity.

Advanced: How can researchers resolve contradictions in reported biological activities of pyrimidine-based aldehydes?

Answer:

  • Assay standardization: Compare enzyme concentrations, buffer conditions (pH, ionic strength), and incubation times across studies. For example, kinase inhibition assays in used specific ATP concentrations that may differ from other protocols .
  • Metabolic stability testing: Evaluate compound degradation in plasma or liver microsomes, as instability (e.g., aldehyde oxidation) may lead to false-negative results.
  • Structural analogs: Synthesize derivatives with stabilized aldehyde groups (e.g., prodrugs) to isolate confounding factors .

Basic: What storage conditions are optimal for this compound to ensure long-term stability?

Answer:

  • Temperature: Store at 2–8°C in airtight containers to prevent aldehyde oxidation or polymerization .
  • Desiccation: Use silica gel packs to minimize moisture-induced degradation.
  • Light protection: Amber glass vials reduce photolytic decomposition of the pyrimidine ring.

Advanced: What computational methods can predict the reactivity of this compound in nucleophilic environments?

Answer:

  • Density Functional Theory (DFT): Calculate electrophilicity indices (e.g., Fukui functions) to identify reactive sites on the aldehyde and pyrimidine moieties.
  • Kinetic modeling: Simulate reaction pathways for Schiff base formation or Michael additions, validated by experimental kinetic data.
  • Solvent effects: Use COSMO-RS models to predict solubility and reactivity in polar aprotic solvents (e.g., DMF or DMSO) .

Basic: How can researchers mitigate side reactions during derivatization of this compound?

Answer:

  • Protecting groups: Temporarily protect the aldehyde with acetals or hydrazones before functionalizing the pyrimidine ring.
  • Low-temperature reactions: Perform nucleophilic additions at 0–5°C to reduce unwanted polymerization.
  • Catalyst optimization: Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in cross-coupling reactions .

Advanced: How do steric and electronic effects of substituents on the pyrimidine ring influence the biological activity of this compound derivatives?

Answer:

  • Steric effects: Bulky substituents (e.g., trifluoromethyl groups in ) may hinder binding to kinase active sites, requiring molecular docking to optimize steric tolerance .
  • Electronic effects: Electron-withdrawing groups (e.g., halogens) enhance the aldehyde’s electrophilicity, increasing covalent bond formation rates with target proteins.
  • Biological validation: Compare inhibitory activity of derivatives in cell-based assays (e.g., IC50 in cancer cell lines) to correlate structural modifications with efficacy .

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